N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a pyrazole and benzothiazole structure have been found to interact with a variety of enzymes and receptors in the biological system . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would involve the compound binding to its target, which could lead to the inhibition or activation of the target. This could result in changes to cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, compounds that target enzymes involved in inflammatory responses could affect the biochemical pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that combines a benzo[d]thiazole core with a pyrazole and pyridine moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-keto ester.
- Introduction of the Pyridine Moiety : Utilizes Suzuki-Miyaura coupling with a boronic acid derivative.
- Construction of the Benzo[d]thiazole Core : Involves cyclization reactions with thiophene derivatives.
This multi-step synthesis highlights the compound's intricate design, which is crucial for its biological activity.
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological outcomes, particularly in cancer cell lines.
Anticancer Properties
Recent studies have shown that compounds containing the 1H-pyrazole structure exhibit notable anticancer activity against various cancer types, including:
- Lung Cancer
- Colorectal Cancer
- Prostate Cancer
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it has shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that specific functional groups within the compound enhance its biological activity. For instance:
Functional Group | Effect on Activity |
---|---|
Methyl Group | Increases lipophilicity and cellular uptake |
Thiazole Ring | Essential for cytotoxic activity |
Carboxamide Group | Critical for interaction with biological targets |
These findings suggest that modifications to the chemical structure can significantly influence the compound's efficacy.
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:
- Study on Antitumor Activity : A study reported that thiazole-bearing compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective antiproliferative properties .
- Molecular Modeling Studies : Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism for its anticancer effects .
- Comparative Analysis : Compounds structurally similar to this compound have been evaluated for their biological activities, revealing unique properties attributed to the combination of thiazole and pyrazole moieties .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-13(9-15(22-23)12-5-4-8-19-10-12)11-20-17(24)18-21-14-6-2-3-7-16(14)25-18/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLPLOPNSMVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.